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Compound of Interest

Compound Name: 4-Acetoxybiphenyl

Cat. No.: B091923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 4-
Acetoxybiphenyl, a biphenyl derivative of interest in various research and development fields.

The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data
The spectroscopic data for 4-Acetoxybiphenyl is summarized below. This information is

crucial for the structural elucidation and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for 4-
Acetoxybiphenyl are presented below.

Table 1: ¹H NMR Spectroscopic Data of 4-Acetoxybiphenyl (400 MHz, CDCl₃)
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Chemical Shift (δ) ppm Multiplicity Assignment

7.58 m H-2', H-6'

7.55 m H-2, H-6

7.42 m H-3', H-4', H-5'

7.15 d H-3, H-5

2.31 s -OCOCH₃

Data sourced from publicly available spectra. Chemical shifts are referenced to

tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data of 4-Acetoxybiphenyl (Predicted)

Chemical Shift (δ) ppm Assignment

169.6 C=O

150.8 C-4

140.3 C-1'

138.5 C-1

128.8 C-3', C-5'

128.2 C-2, C-6

127.3 C-2', C-6'

127.0 C-4'

121.8 C-3, C-5

21.2 -OCOCH₃

Note: The provided ¹³C NMR data is predicted based on established chemical shift rules and

may vary slightly from experimental values.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of 4-Acetoxybiphenyl

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2925 Weak Aliphatic C-H Stretch

~1760 Strong C=O Stretch (Ester)

~1600, 1480 Medium-Strong Aromatic C=C Bending

~1200 Strong C-O Stretch (Ester)

~840 Strong
p-Disubstituted Benzene C-H

Bend

Note: These are characteristic absorption ranges. Precise peak positions may vary based on

the sample preparation method.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data of 4-Acetoxybiphenyl

m/z Relative Intensity (%) Assignment

212 10.1 [M]⁺

170 100.0 [M - C₂H₂O]⁺

141 12.1 [C₁₁H₉]⁺

115 13.1 [C₉H₇]⁺
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Data corresponds to the major fragments observed in the electron ionization (EI) mass

spectrum.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 4-Acetoxybiphenyl is dissolved in 0.6-0.7

mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as

an internal standard for chemical shift referencing. The solution is then transferred to a 5 mm

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, a

relaxation delay of 1 second, and an accumulation of 16 scans.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon

spectrum. Key parameters include a spectral width of 250 ppm, an acquisition time of 2

seconds, a relaxation delay of 2 seconds, and an accumulation of 1024 scans.

Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. The resulting spectra are phased and baseline corrected. Chemical shifts are

referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16

ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet): A few milligrams of 4-Acetoxybiphenyl are finely ground

with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and

pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum.
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Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum

is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A

background spectrum of a blank KBr pellet is recorded and automatically subtracted from the

sample spectrum.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC) for volatile samples.

Instrumentation: An electron ionization mass spectrometer is used for analysis.

Ionization: The sample is vaporized and then bombarded with a beam of high-energy

electrons (typically 70 eV). This causes the molecule to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Acetoxybiphenyl.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.
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[https://www.benchchem.com/product/b091923#spectroscopic-data-for-4-acetoxybiphenyl-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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